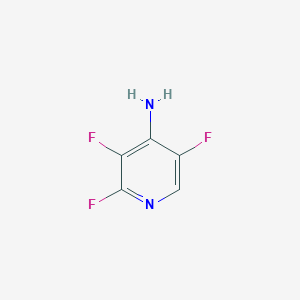

2,3,5-Trifluoro-4-pyridinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXNVYOBTXUTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372233 | |

| Record name | 2,3,5-trifluoro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105252-95-7 | |

| Record name | 2,3,5-trifluoro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trifluoro-4-pyridinamine

For distribution to: Researchers, scientists, and drug development professionals

Introduction

2,3,5-Trifluoro-4-pyridinamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the pyridine ring, combined with the presence of an amino group, imparts unique electronic properties that can influence molecular interactions, metabolic stability, and bioavailability.[1] As with many highly substituted pyridine derivatives, this compound serves as a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[2][3][4] The trifluoromethyl group, a common feature in many modern drugs, is known to enhance properties like lipophilicity and binding affinity.[5] While this compound itself is a lesser-studied isomer, an understanding of its physicochemical properties is critical for its effective utilization in research and development.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS RN: 105252-95-7).[1][6] Where experimental data is not publicly available, we will draw upon established principles of physical organic chemistry and data from closely related analogues to provide reasoned estimations. Furthermore, this document outlines detailed, self-validating experimental protocols for the determination of its key properties, offering a practical framework for researchers.

Core Physicochemical Properties

The introduction of three electron-withdrawing fluorine atoms is expected to significantly lower the basicity of the pyridine nitrogen and the exocyclic amino group compared to aminopyridine. The overall properties are a balance of the hydrophilic character of the amino group and the lipophilic nature of the fluorinated ring.

| Property | Known/Predicted Value | Rationale/Source |

| Molecular Formula | C₅H₃F₃N₂ | [6] |

| Molecular Weight | 148.09 g/mol | [6] |

| Appearance | Solid (prediction) | Based on related aminopyridines. |

| Melting Point | Not available. An experimental protocol is provided below. | A sharp melting point range would be indicative of high purity. |

| Boiling Point | Not available. Likely high due to potential for H-bonding. | - |

| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents. | The amino group allows for hydrogen bonding with water, but the fluorinated ring increases lipophilicity. An experimental protocol is provided below. |

| pKa (of the conjugate acid) | Predicted to be < 3 | The three highly electronegative fluorine atoms strongly withdraw electron density from the pyridine ring, significantly reducing the basicity of the nitrogen atoms.[7][8] An experimental protocol is provided below. |

| LogP | 1.66230 | [9] |

Spectroscopic Profile: An Educated Prediction

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the known effects of its functional groups on a pyridine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated pyridines.[10]

-

¹H NMR: The spectrum is expected to show a signal for the remaining aromatic proton on the ring and a broad signal for the -NH₂ protons. The chemical shift of the aromatic proton will be influenced by the neighboring fluorine and amino groups. The amino protons' signal will be broad due to quadrupole moments and exchange, and its chemical shift will be solvent-dependent.

-

¹³C NMR: The spectrum will display five distinct signals for the pyridine ring carbons. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts will be significantly influenced by the attached fluorine and amino groups.[11]

-

¹⁹F NMR: This technique is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[12][13] Three distinct signals are expected, one for each unique fluorine atom on the ring. The chemical shifts and coupling patterns (F-F and F-H couplings) will be characteristic of their positions relative to each other and the amino group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-F Stretching: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

-

N-H Bending: A band around 1600 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A pure crystalline solid will have a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry.[14] Finely crush a small amount of the solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[14]

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Initial Determination: Heat the sample rapidly to get an approximate melting point.

-

Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[14]

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

This protocol systematically determines the solubility of the compound in various solvents, which can provide insights into its polarity and the presence of acidic or basic functional groups.[15][16]

Methodology:

-

Initial Screening: To a small test tube, add approximately 10 mg of the compound.

-

Water Solubility: Add 1 mL of deionized water. Shake vigorously for 60 seconds.[17] Observe if the compound dissolves completely. If soluble, test the solution's pH with litmus or a pH meter.

-

Acid/Base Solubility (if water-insoluble):

-

In a new test tube with ~10 mg of the compound, add 1 mL of 5% HCl. Vigorous shaking. Solubility indicates a basic functional group (the amino group).

-

In another test tube with ~10 mg of the compound, add 1 mL of 5% NaOH. Vigorous shaking. Lack of solubility would confirm the absence of a significantly acidic proton.

-

-

Organic Solvent Solubility: Test the solubility in common organic solvents like ethanol, methanol, acetone, and dichloromethane using the same procedure.

Caption: Systematic Workflow for Solubility Testing.

pKa Determination by Potentiometric Titration

The pKa value is a quantitative measure of a compound's basicity. For a pyridinamine, we are interested in the pKa of its conjugate acid. Potentiometric titration is a reliable method for this determination.[18][19]

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of water. A co-solvent like ethanol may be necessary if water solubility is low.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point (where half of the amine has been protonated) corresponds to the pH at which pH = pKa.[20]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

As a fluorinated aromatic amine, this compound should be handled with appropriate care. Primary aromatic amines as a class can be toxic and may be absorbed through the skin.[21]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[22]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The compound should be stored under an inert atmosphere.[1]

-

Spills: In case of a small spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.[23]

-

First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[23]

Conclusion

References

- 1. FCKeditor - Resources Browser [templeofthai.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.globalchemmall.com [m.globalchemmall.com]

- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biophysics.org [biophysics.org]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.ws [chem.ws]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 20. study.com [study.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. diplomatacomercial.com [diplomatacomercial.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3,5-Trifluoro-4-pyridinamine

This guide provides a comprehensive technical overview of 2,3,5-Trifluoro-4-pyridinamine, a fluorinated pyridine derivative of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core molecular and physical properties, offering insights grounded in established scientific principles.

Section 1: Introduction to this compound

This compound is a specialized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. The strategic placement of fluorine atoms on the pyridine ring imparts unique electronic properties, significantly influencing its reactivity and the characteristics of its derivatives. Understanding these fundamental properties is paramount for its effective application in research and development.

Section 2: Molecular Structure and Weight

The structural integrity and molecular weight of a compound are foundational to its chemical identity and behavior. For this compound, these parameters dictate its stoichiometric relationships in reactions and its interactions with biological systems.

The empirical and molecular formula for this compound is C₅H₃F₃N₂.[1] Based on this composition, the calculated molecular weight is 148.09 g/mol .[1] This value is crucial for accurate mass-based measurements in experimental protocols.

The molecule consists of a pyridine ring substituted with three fluorine atoms at the 2, 3, and 5 positions, and an amine group at the 4-position. This arrangement of electron-withdrawing fluorine atoms and an electron-donating amino group creates a unique electronic landscape on the aromatic ring.

To visually represent this structure, a DOT script for Graphviz is provided below:

Caption: Molecular structure of this compound.

Section 3: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

| Property | Value | Source |

| CAS Number | 105252-95-7 | [1] |

| Molecular Formula | C₅H₃F₃N₂ | [1] |

| Molecular Weight | 148.09 g/mol | [1] |

Section 4: Synthesis and Reactivity Insights

The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution reactions on more highly fluorinated precursors. For instance, the synthesis of aminopyridine derivatives can be achieved by reacting a suitable fluoropyridine with an ammonia source. The presence of multiple fluorine atoms activates the pyridine ring towards such substitutions.

The amino group in this compound can undergo a variety of chemical transformations, making it a versatile intermediate. These reactions include diazotization followed by substitution, acylation, and alkylation, providing pathways to a diverse range of functionalized pyridine compounds. The fluorine atoms, while generally stable, can also be displaced under specific and often harsh reaction conditions, offering further synthetic possibilities.

Section 5: Applications in Research and Development

Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern can be exploited to fine-tune the properties of lead compounds in drug discovery programs.

Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

References

An In-depth Technical Guide to the Solubility of 2,3,5-Trifluoro-4-pyridinamine in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Novel Pyridinamine

In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. It is a critical physicochemical property that directly influences bioavailability, processability, and, ultimately, therapeutic efficacy. This guide focuses on 2,3,5-Trifluoro-4-pyridinamine, a fluorinated pyridine derivative of interest. The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] However, such modifications also profoundly impact fundamental properties like solubility, necessitating a thorough and systematic investigation.

This document is structured not as a mere repository of pre-existing data, but as a comprehensive methodological guide for the research scientist. In the absence of extensive published solubility data for this compound, we will proceed from first principles. We will delve into the theoretical underpinnings of solubility, outline a robust experimental framework for its determination, and provide detailed protocols that ensure data integrity and reproducibility. This guide is designed to empower researchers to generate their own high-quality solubility data for this compound and, by extension, other novel chemical entities.

Chapter 1: Physicochemical Profile of this compound

A molecule's inherent physical and chemical properties are the primary determinants of its solubility in any given solvent. For this compound (CAS Number: 105252-95-7), a clear understanding of these characteristics is the first step in designing a logical and efficient solubility screening study.[3][4]

Molecular Structure and Functional Groups:

-

Molecular Formula: C₅H₃F₃N₂[3]

-

Molecular Weight: 148.09 g/mol [3]

-

Core Structure: A pyridine ring, which is a basic heterocycle.

-

Key Substituents:

-

An amine group (-NH₂) at the 4-position, which can act as a hydrogen bond donor and acceptor and imparts basicity.

-

Three fluorine atoms at the 2, 3, and 5-positions. These are highly electronegative and contribute to a significant dipole moment, increased lipophilicity in some contexts, and potential for specific intermolecular interactions.[1]

-

The interplay between the basic amine group and the electron-withdrawing fluorine atoms will influence the compound's pKa, overall polarity, and crystal lattice energy, all of which are pivotal to its solubility.

Predicted Physicochemical Properties:

While experimental data is sparse, computational models can provide valuable estimates for key parameters.

| Property | Predicted Value/Range | Significance for Solubility |

| Melting Point | Not available; related compounds like 2-Amino-4-(trifluoromethyl)pyridine melt at 70-74 °C.[5][6] A higher melting point generally suggests stronger crystal lattice energy, which can lead to lower solubility. | |

| pKa (of the pyridinium ion) | Estimated to be lower than that of 4-aminopyridine due to the electron-withdrawing fluorine atoms. | Governs the extent of ionization in protic or acidic solvents. Ionized forms are typically much more soluble in polar solvents. |

| logP | Likely to be moderately lipophilic. Fluorination can increase lipophilicity. | Indicates partitioning behavior between aqueous and non-polar organic phases. A key parameter for selecting appropriate solvents. |

The Critical Role of Polymorphism:

For any crystalline solid, it is crucial to consider the possibility of polymorphism—the ability of a compound to exist in multiple crystal forms.[7] Different polymorphs can exhibit significantly different physical properties, including melting point, stability, and, most importantly, solubility.[8][9] A metastable polymorph will generally be more soluble than the thermodynamically stable form.[8][9] Therefore, any comprehensive solubility study must include characterization of the solid form used (e.g., via X-ray powder diffraction, differential scanning calorimetry) to ensure consistency and to identify the most stable and relevant form for development.[10]

Chapter 2: The Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium process, where the rate of dissolution of a solute into a solvent equals the rate of precipitation out of the solution.[11][12] The extent to which a solute dissolves is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[13][14]

Key Factors Influencing Solubility:

-

Polarity: Polar solvents (e.g., water, methanol, DMSO) effectively dissolve polar and ionic solutes by forming strong dipole-dipole or hydrogen bonding interactions. Non-polar solvents (e.g., hexane, toluene) are better suited for non-polar solutes, interacting primarily through weaker van der Waals forces.[15] this compound, with its polar amine group and fluorinated ring, presents a mixed character, suggesting it will require solvents with a degree of polarity.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH).

-

Endothermic Dissolution (ΔH > 0): Most solids absorb energy to dissolve. For these, solubility increases with increasing temperature, in accordance with Le Châtelier's Principle.[11][16][17]

-

Exothermic Dissolution (ΔH < 0): In some cases, heat is released during dissolution. Here, solubility decreases as temperature increases.[16]

-

-

Solvent-Solute Interactions: The ability of solvent molecules to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions is paramount. For this compound, solvents capable of hydrogen bonding with the amine group are likely to be effective.

Chapter 3: A Strategic Approach to Solvent Selection

A haphazard selection of solvents is inefficient. A logical, tiered approach, guided by the physicochemical properties of this compound, will yield more meaningful data. The following workflow is recommended.

Caption: A logical workflow for solubility screening and determination.

Chapter 4: Gold Standard Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent at a given temperature and pressure.[18] The Shake-Flask method is the most widely accepted technique for its determination.[15]

Experimental Protocol: Shake-Flask Method Coupled with HPLC Analysis

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (characterized solid form)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~20 mg.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into the vial.

-

Securely cap the vials. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A common starting point is 24-48 hours.[15] It is crucial to establish that equilibrium has been reached; this can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and UV detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples and record their peak areas.

-

-

Data Calculation and Reporting:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the final solubility in mg/mL or moles/L.

-

The entire experimental process must be meticulously controlled to ensure the data is trustworthy and self-validating.

Caption: Workflow for the Shake-Flask solubility determination method.

Chapter 5: Presenting and Interpreting Solubility Data

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Classification |

| Heptane | 0.1 | < 0.1 | Insoluble |

| Toluene | 2.4 | 1.5 | Sparingly Soluble |

| Dichloromethane | 3.1 | 15.2 | Soluble |

| Acetone | 5.1 | 45.8 | Soluble |

| Ethanol | 5.2 | > 100 | Freely Soluble |

| Methanol | 6.6 | > 100 | Freely Soluble |

| Water | 10.2 | 5.3 | Slightly Soluble |

This data is illustrative and must be determined experimentally.

Interpretation: The hypothetical data suggests that the solubility of this compound increases with solvent polarity, with polar protic solvents like ethanol and methanol being particularly effective. This is consistent with the presence of the hydrogen-bonding amine group. The moderate solubility in dichloromethane and acetone indicates that while polarity is important, other factors are also at play. The low aqueous solubility is a common challenge for many drug candidates and highlights a critical area for formulation development.

Conclusion

Determining the organic solvent solubility of this compound is a foundational step in its journey as a potential drug candidate. This guide has provided a comprehensive framework, moving from the theoretical principles of solubility to a detailed, actionable experimental protocol. By adhering to a systematic approach—characterizing the starting material, making informed solvent choices, and employing a robust method like the shake-flask technique—researchers can generate the high-quality, reliable data needed to drive formulation and process development forward. The insights gained from such a study are not merely academic; they are the bedrock upon which successful pharmaceutical products are built.

References

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6 [chemicalbook.com]

- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. Video: Solubility - Concept [jove.com]

- 13. chem.ws [chem.ws]

- 14. Khan Academy [khanacademy.org]

- 15. youtube.com [youtube.com]

- 16. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Solubility [chem.fsu.edu]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectroscopic Characterization of 2,3,5-Trifluoro-4-pyridinamine

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated heterocycles particularly valuable scaffolds. 2,3,5-Trifluoro-4-pyridinamine is a member of this important class of compounds. Its trifluorinated pyridine core, combined with a key amino functional group, makes it a significant building block for the synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the structural elucidation of its downstream derivatives.

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopy and data from analogous fluorinated and aminated pyridine systems to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the amino protons and the lone aromatic proton.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |

| ~7.5 - 8.0 | d (doublet) | J(H,F) ≈ 2-4 Hz | H-6 |

| ~4.5 - 5.5 | br s (broad singlet) | - | -NH₂ |

Causality Behind Predictions:

-

H-6 Proton: The single proton on the pyridine ring at position 6 is expected to resonate at a downfield chemical shift due to the electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms. Its multiplicity will be a doublet due to coupling with the adjacent fluorine atom at position 5.

-

Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton, with the chemical shifts and multiplicities being heavily influenced by the attached fluorine atoms.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Assignment |

| ~150 - 155 | ddd | C-2 |

| ~135 - 140 | ddd | C-3 |

| ~120 - 125 | d | C-4 |

| ~145 - 150 | ddd | C-5 |

| ~130 - 135 | d | C-6 |

Expert Insights on Carbon-Fluorine Coupling:

The presence of fluorine atoms complicates the ¹³C NMR spectrum due to through-bond scalar coupling (J-coupling). Each carbon signal will be split into a multiplet depending on the number of fluorine atoms it is coupled to and the number of bonds separating them. The magnitude of these coupling constants provides invaluable structural information:

-

¹J(C,F): Large, typically 200-250 Hz.

-

²J(C,F): Smaller, around 20-30 Hz.

-

³J(C,F): Generally 5-10 Hz.

The predicted multiplicities (ddd for doublet of doublet of doublets) arise from the coupling of each carbon to multiple, non-equivalent fluorine atoms.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in the molecule.[1][2]

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Assignment |

| ~ -90 to -110 | dd | J(F,F) ≈ 15-25 Hz, J(F,H) ≈ 2-4 Hz | F-5 |

| ~ -140 to -160 | d | J(F,F) ≈ 15-25 Hz | F-3 |

| ~ -160 to -180 | d | J(F,F) ≈ 15-25 Hz | F-2 |

Rationale for ¹⁹F NMR Predictions:

The chemical shifts of fluorine atoms on a pyridine ring are influenced by their position relative to the nitrogen atom and other substituents.[3] The multiplicities arise from coupling to other fluorine atoms and any nearby protons. The expected coupling pattern provides connectivity information.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation:

-

For ¹H and ¹⁹F NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024, depending on concentration.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Spectral Width: ~100 ppm, centered around the expected chemical shift range.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-256.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The IR spectrum of this compound would be characterized by absorptions corresponding to the N-H, C-N, C-F, and aromatic C=C and C=N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |

| 1640 - 1600 | Strong | C=C and C=N stretching (aromatic ring) |

| 1580 - 1550 | Medium | N-H bending (scissoring) |

| 1300 - 1000 | Strong, Multiple Bands | C-F stretching |

| 1250 - 1200 | Medium | C-N stretching |

Interpretation of Key Vibrational Modes:

-

N-H Stretching: The amino group will give rise to two distinct bands in the high-frequency region, corresponding to the asymmetric and symmetric stretching vibrations.[4]

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1640-1400 cm⁻¹ region.

-

C-F Stretching: The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region (1300-1000 cm⁻¹). The presence of multiple C-F bonds will likely result in a complex pattern of absorptions in this area.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

This protocol ensures a uniform and reproducible solid-state measurement.

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: Workflow for Solid-State IR Spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 148, corresponding to the molecular weight of C₅H₃F₃N₂.[5]

-

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that will likely cause fragmentation of the pyridine ring. Predicted key fragments include:

-

Loss of HCN (m/z 27) from the pyridine ring.

-

Loss of fluorine (F•, m/z 19).

-

Loss of HF (m/z 20).

-

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Preparation:

-

Dissolve a small amount (<1 mg) of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

-

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Caption: Predicted Fragmentation in EI-Mass Spectrometry.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. While this guide presents a predictive analysis based on well-established spectroscopic principles and data from analogous compounds, the outlined experimental protocols provide a robust framework for the acquisition of empirical data. A consistent and logical correlation between the data obtained from these different techniques is the cornerstone of a validated structural assignment. For researchers and professionals in drug development and materials science, a thorough understanding of these spectroscopic signatures is essential for advancing the applications of this and other novel fluorinated pyridines.

References

Navigating the Synthesis and Supply of 2,3,5-Trifluoro-4-pyridinamine: A Technical Guide for Researchers

For Immediate Release

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the fluorinated heterocycles of significant interest is 2,3,5-Trifluoro-4-pyridinamine (CAS No. 105252-95-7), a versatile building block for the synthesis of novel bioactive compounds. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its commercial suppliers, synthesis, properties, and applications.

Introduction to this compound: A Fluorinated Pyridine Building Block

This compound is a substituted pyridine ring bearing three fluorine atoms and an amino group. The presence and specific arrangement of these functional groups impart unique electronic properties and reactivity to the molecule, making it a valuable synthon in medicinal chemistry. The trifluorinated pyridine core can enhance metabolic stability, modulate pKa, and improve binding affinity of a parent molecule to its biological target.

Commercial Availability: Sourcing this compound

A critical first step in any research endeavor is securing a reliable source of starting materials. This compound is available from a number of reputable commercial suppliers who specialize in fine chemicals and research compounds. When selecting a supplier, researchers should consider factors such as purity, availability of different quantities, lead times, and the provision of comprehensive analytical data, including a Certificate of Analysis (CoA).

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Purity | Notes |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | Research Grade | Offers the compound for proteomics research.[1] |

| GlobalChemMall | --INVALID-LINK-- | ≥99% | Chinese manufacturer and supplier.[2] |

| Manchester Organics | --INVALID-LINK-- | Not specified | A UK-based supplier of fine organic chemicals.[3] |

| Fisher Scientific | --INVALID-LINK-- | Not specified | A major distributor of scientific products. |

It is imperative for researchers to verify the product specifications and request a Safety Data Sheet (SDS) from the chosen supplier before procurement and handling.

Synthesis of this compound: A Methodological Overview

While detailed proprietary synthesis methods are often closely guarded by commercial suppliers, a general understanding of the synthetic pathways to fluorinated pyridines can provide valuable context for researchers. The synthesis of such compounds often involves multi-step sequences starting from more readily available precursors. A plausible synthetic approach for this compound could involve the amination of a corresponding tetrafluorinated pyridine precursor.

A representative, though not specific, synthesis of a related aminofluoropyridine is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[4] Another general method is nucleophilic aromatic substitution on highly fluorinated pyridine rings.[5]

Experimental Protocol: Illustrative Synthesis of a Fluorinated Aminopyridine (General Example)

This protocol is a generalized representation and may require significant optimization for the synthesis of this compound.

-

Step 1: Diazotization. To a cooled solution of the corresponding aminotrifluoropyridine precursor in a suitable acid (e.g., tetrafluoroboric acid), a solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C). The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.

-

Step 2: Fluorination. The diazonium salt solution is then carefully heated to induce decomposition and the introduction of the fluorine atom. The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is neutralized and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired fluorinated aminopyridine.

Caption: A generalized workflow for the synthesis of a fluorinated aminopyridine.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for this specific compound is not widely published, data for structurally similar compounds can provide valuable estimations.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Related) | 2-Amino-4-(trifluoromethyl)pyridine (for comparison) |

| Molecular Formula | C₅H₃F₃N₂ | C₆H₅F₃N₂ |

| Molecular Weight | 148.09 g/mol [1] | 162.11 g/mol |

| Appearance | Off-white crystalline solid (predicted) | Off-white crystalline solid[6] |

| Melting Point | Not available | 70-74 °C[6] |

| Boiling Point | Not available | 221.3 °C at 760 mmHg[6] |

| Solubility | Soluble in many organic solvents (predicted) | Soluble in many organic solvents[7] |

Spectroscopic Characterization:

The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals corresponding to the aromatic proton and the amine protons.

-

¹³C NMR would reveal the carbon skeleton of the molecule.

-

¹⁹F NMR is a crucial technique for fluorinated compounds and would show distinct signals for each of the three fluorine atoms, with coupling patterns providing information about their relative positions.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H and C-F bonds, as well as the aromatic ring vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the trifluoromethylpyridine moiety into drug candidates is a well-established strategy to enhance their therapeutic potential.[8][9] The unique properties of fluorine can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[8]

While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential as a key intermediate in the synthesis of:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The fluorine substituents can modulate the binding affinity and selectivity of these inhibitors.

-

Agrochemicals: Trifluoromethylpyridines are integral components of various modern herbicides and insecticides.[10]

-

Central Nervous System (CNS) Agents: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated compounds attractive for the development of drugs targeting the CNS.

Caption: Potential applications of this compound in research and development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general safety guidelines for related fluorinated pyridines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

In case of a spill, follow the emergency procedures outlined in the SDS.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its commercial availability from several suppliers facilitates its use in research. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like this compound in advancing scientific innovation is undeniable.

References

- 1. scbt.com [scbt.com]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

2,3,5-Trifluoro-4-pyridinamine: A Technical Guide for the Advanced Synthesis Chemist

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. Fluorine's unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart profound effects on a molecule's pharmacokinetic and physicochemical profile. These effects include enhanced metabolic stability, increased lipophilicity, and modulated pKa, which can lead to improved binding affinity and better cell permeability of drug candidates.[1][2]

Within this context, fluorinated pyridines have emerged as exceptionally valuable building blocks. The pyridine ring itself is a prevalent motif in a vast number of bioactive molecules. When decorated with fluorine atoms, its reactivity and properties are significantly altered, opening new avenues for chemical exploration. 2,3,5-Trifluoro-4-pyridinamine (CAS 105252-95-7) represents a highly strategic, yet under-documented, building block.[3] Its trifluorinated core presents a unique electronic landscape, and the presence of a nucleophilic amino group alongside reactive C-F bonds offers a versatile platform for the synthesis of complex, high-value molecules in pharmaceuticals and agrochemicals.[4][5]

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Properties

A summary of the core identifying information and predicted physical properties is presented in Table 1. The predicted properties are derived from computational models and comparison with similar structures like 2-amino-4-(trifluoromethyl)pyridine.[6]

| Property | Value | Source |

| CAS Number | 105252-95-7 | [3] |

| Molecular Formula | C₅H₃F₃N₂ | [3] |

| Molecular Weight | 148.09 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | Analogues |

| Melting Point | Predicted: 70-90 °C | Analogues |

| Boiling Point | Predicted: >200 °C | Analogues |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, THF, alcohols) | Analogues |

Spectroscopic Signature

The spectroscopic data for this compound is key to its identification and characterization during synthesis and reaction monitoring. Below are the predicted NMR and IR characteristics.

-

¹H NMR: The spectrum is expected to be simple, showing a signal for the C6-H proton, likely appearing as a multiplet due to coupling with the fluorine atoms at the 2 and 5 positions. The amine (-NH₂) protons will appear as a broad singlet.

-

¹⁹F NMR: This is the most informative NMR technique for this molecule. Three distinct signals are expected, one for each fluorine atom (F2, F3, F5). The chemical shifts and coupling constants (JFF) will be characteristic of their positions on the electron-deficient pyridine ring.

-

¹³C NMR: Five signals are expected for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached fluorine atoms, with large ¹JCF coupling constants being a key feature.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching for the aromatic ring (1500-1600 cm⁻¹), and strong C-F stretching bands (1100-1300 cm⁻¹).

Synthesis of this compound: A Mechanistic Approach

The most logical and practiced method for synthesizing aminofluoropyridines is through the nucleophilic aromatic substitution (SNAr) of a polyfluorinated precursor. The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of multiple electron-withdrawing fluorine atoms, making the ring highly susceptible to attack by nucleophiles.

The SNAr Mechanism on Polyfluoropyridines

The SNAr reaction on a polyfluoropyridine proceeds via a two-step addition-elimination mechanism. The regioselectivity of the initial nucleophilic attack is a critical consideration. For penta- and tetrafluoropyridines, the C4 position (para to the ring nitrogen) is the most electrophilic and sterically accessible, making it the primary site for substitution.[7] This is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate (a Meisenheimer-like complex) through resonance.

The general workflow for this synthetic strategy is outlined in the diagram below.

Caption: Synthetic workflow for this compound via SNAr.

Representative Experimental Protocol

Materials:

-

2,3,4,5-Tetrafluoropyridine (1 equivalent)

-

Aqueous Ammonia (28-30%, 5-10 equivalents)

-

Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve 2,3,4,5-tetrafluoropyridine (1 eq.) in DMSO.

-

Addition of Nucleophile: Add aqueous ammonia (5-10 eq.) to the solution.

-

Reaction: Seal the vessel and heat the reaction mixture to 50-80 °C. Monitor the reaction progress by GC-MS or ¹⁹F NMR until the starting material is consumed (typically 4-12 hours). The disappearance of the ¹⁹F NMR signal corresponding to the C4-F of the starting material is a key indicator of reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and melting point analysis.

Reactivity and Applications as a Building Block

This compound is a bifunctional building block. Its reactivity is dictated by the interplay between the nucleophilic amino group and the remaining electrophilic sites on the pyridine ring (the C-F bonds).

Reactions at the Amino Group

The amino group at the C4 position can readily participate in a variety of standard transformations, including:

-

Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base to form amides and sulfonamides.

-

Alkylation: N-alkylation with alkyl halides, though this may require stronger conditions due to the electron-withdrawing nature of the ring.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce other functional groups at the C4 position, although this would remove the key amino functionality.

Nucleophilic Aromatic Substitution of Fluorine

The remaining fluorine atoms at the C2 and C5 positions are still activated towards nucleophilic substitution, albeit less so than the original C4 fluorine. The C2 position is generally more reactive than the C5 position due to its proximity to the ring nitrogen. This allows for sequential, regioselective substitutions.

References

- 1. 2,3,5-Trifluoropyridine: A rising star in the fields of medicine and materials, leading the innovative application of fluorinated compounds - Jiayuan [jy-chemical.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FCKeditor - Resources Browser [templeofthai.com]

- 6. 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

The Advent of a Privileged Scaffold: A Technical History of Trifluoropyridinamine Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties conferred by the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When applied to the pyridine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified, making fluorinated pyridines indispensable building blocks. This technical guide explores the discovery and historical evolution of synthetic methodologies for accessing a particularly important subclass: trifluoropyridinamine compounds. From early, challenging procedures to the sophisticated and diverse strategies employed today, we will delve into the chemistry that has established this scaffold as a privileged motif in the development of novel pharmaceuticals and agrochemicals.

Genesis of a Fluorinated Heterocycle: Early Discoveries and Synthetic Hurdles

The journey to synthesize fluorinated pyridines was initially fraught with difficulty. The introduction of a trifluoromethyl group onto a pyridine ring was first reported in 1947, accomplished through a process of chlorination and subsequent fluorination of picoline.[1] This seminal work laid the foundation for the broader field of trifluoromethylpyridines (TFMPs). However, the synthesis of their amino-substituted counterparts, trifluoropyridinamines, presented additional challenges due to the electron-deficient nature of the fluorinated pyridine ring, which deactivates it towards certain types of reactions.

Early methods for introducing fluorine onto aromatic rings, such as the Balz-Schiemann reaction involving potentially explosive diazonium salts, were often hazardous and low-yielding. The development of more robust and safer fluorination techniques was a critical step forward. For the synthesis of trifluoropyridinamines, two primary strategies emerged as the most viable:

-

Halogen Exchange (Halex) Reactions: This approach involves the substitution of a chlorine or bromine atom on a pre-formed trifluoromethylpyridine ring with an amino group. This nucleophilic aromatic substitution (SNAr) is facilitated by the strong electron-withdrawing nature of the trifluoromethyl group, which activates the ring towards nucleophilic attack.

-

Ring Construction (Cyclocondensation): This method involves building the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl and amino functionalities. This strategy offers greater flexibility in the placement of substituents on the final pyridine ring.[1][2]

A significant milestone in the development of trifluoropyridinamine chemistry was a 1987 patent that described the synthesis of several aminotrifluoromethylpyridine compounds.[3] This publication highlighted the growing recognition of these compounds as valuable intermediates for the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[3]

Evolution of Synthetic Methodologies: From Foundational Reactions to Modern Innovations

The demand for trifluoropyridinamine building blocks has driven the continuous evolution of synthetic methods, with a focus on improving efficiency, scalability, and functional group tolerance.

The Workhorse of Trifluoropyridinamine Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The amination of halo-trifluoromethylpyridines remains a cornerstone of trifluoropyridinamine synthesis. The reaction typically involves treating a chloro- or bromo-trifluoromethylpyridine with ammonia or a primary/secondary amine at elevated temperatures and pressures, often in the presence of a copper catalyst.[3][4]

Generalized SNAr for Trifluoropyridinamine Synthesis

Caption: Generalized workflow for SNAr-based trifluoropyridinamine synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine via SNAr

-

Reaction Setup: To a high-pressure autoclave, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), a copper(I) salt catalyst (e.g., CuI, 0.1 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Ammonia Addition: Cool the autoclave to -78 °C and carefully condense anhydrous ammonia (10-20 eq) into the vessel.

-

Reaction: Seal the autoclave and heat to 120-150 °C for 12-24 hours. The internal pressure will increase significantly.

-

Workup: After cooling to room temperature, carefully vent the excess ammonia. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-amino-5-(trifluoromethyl)pyridine.

Constructing the Core: Cyclocondensation Strategies

Cyclocondensation reactions offer a powerful alternative for accessing trifluoropyridinamines with diverse substitution patterns. These methods typically involve the reaction of a trifluoromethyl-containing building block, such as a β-ketoester or an enaminone, with a suitable nitrogen source and a C2 or C3 fragment.

Key Trifluoromethyl-Containing Building Blocks for Cyclocondensation

| Building Block | Corresponding Trifluoropyridinamine Product |

| Ethyl 4,4,4-trifluoroacetoacetate | 2-Hydroxy-4-(trifluoromethyl)pyridine derivatives (precursors to amines) |

| 4-Amino-1,1,1-trifluorobut-3-en-2-one | 2-Substituted-4-(trifluoromethyl)pyridines |

| 1,1,1-Trifluoro-2,4-pentanedione | 2,6-Dimethyl-4-(trifluoromethyl)pyridine derivatives |

Cyclocondensation Pathway for Trifluoropyridinamine Synthesis

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2,3,5-Trifluoro-4-pyridinamine Derivatives: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of 2,3,5-trifluoro-4-pyridinamine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering not just procedural steps but also the underlying scientific rationale to ensure successful and reproducible outcomes.

Introduction: The Significance of Fluorinated Pyridinamines

Fluorinated heterocyclic compounds, particularly substituted pyridinamines, represent a cornerstone in modern pharmaceutical design. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties. This includes enhancing metabolic stability, increasing binding affinity to target proteins, and improving membrane permeability. This compound, as a key building block, offers a unique scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibitors and other targeted therapies. The precise arrangement of fluorine atoms and the reactive amine group provides a versatile platform for further chemical modifications.

Core Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step synthetic sequence starting from the readily available pentafluoropyridine (PFP). This strategy leverages the inherent reactivity of highly fluorinated aromatic systems.

The overall synthetic workflow can be visualized as follows:

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fluorine atoms and the ring nitrogen atom makes the pyridine ring highly susceptible to attack by nucleophiles. The 4-position is particularly activated, leading to a highly regioselective reaction.[1][2]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.[1] First, the nucleophile (ammonia) attacks the electron-deficient carbon at the 4-position of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized SNAr mechanism for the amination of PFP.

Detailed Experimental Protocol: Amination of Pentafluoropyridine

Materials:

-

Pentafluoropyridine (PFP)

-

Concentrated aqueous ammonia (28-30%)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine pentafluoropyridine (1 equivalent) and ethanol.

-

Addition of Ammonia: Carefully add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the reaction vessel. The use of excess ammonia is crucial to drive the reaction to completion and to neutralize the hydrogen fluoride byproduct.[3]

-

Reaction Conditions: Seal the vessel and heat the mixture to 50-60 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typically, the reaction is complete within 4-6 hours.

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Dilute the mixture with water and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 4-amino-2,3,5,6-tetrafluoropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The pure product is a white to off-white solid.[4]

Table 1: Key Reaction Parameters for Amination

| Parameter | Recommended Value/Condition | Rationale |

| Solvent | Ethanol | Good solubility for both PFP and aqueous ammonia, facilitating a homogeneous reaction mixture. |

| Temperature | 50-60 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |

| Ammonia Excess | 5-10 equivalents | Ensures complete conversion of PFP and neutralizes the HF byproduct. |

| Pressure | Autogenous (developed in a sealed vessel upon heating) | Contains the volatile ammonia and allows the reaction to proceed at a reasonable rate above its boiling point. |

| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, but should be monitored by TLC or GC-MS. |

| Purification | Recrystallization or Column Chromatography | To remove any unreacted starting material and potential minor isomers. |

Part 2: Selective Reductive Hydrodefluorination

The second step is the critical transformation to achieve the desired 2,3,5-trifluoro substitution pattern. This involves the selective removal of a single fluorine atom, preferentially from the 6-position of 4-amino-2,3,5,6-tetrafluoropyridine. A promising method for this transformation is reductive defluorination using zinc powder in an aqueous ammonia solution, a method adapted from a patented procedure for the synthesis of other fluorinated pyridines.[5]

Reaction Principle: Reductive Defluorination

This reaction is a type of hydrodefluorination, where a C-F bond is cleaved and replaced with a C-H bond. The use of a reducing agent like zinc in a protic medium (aqueous ammonia) provides the necessary electrons and protons for this transformation. The selectivity of the reduction is influenced by the electronic environment of the pyridine ring. The amino group at the 4-position and the ring nitrogen activate the adjacent fluorine atoms for reduction.

Caption: Selective hydrodefluorination of the intermediate.

Detailed Experimental Protocol: Selective Hydrodefluorination

Materials:

-

4-Amino-2,3,5,6-tetrafluoropyridine

-

Zinc powder (activated)

-

Concentrated aqueous ammonia (28-30%)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-2,3,5,6-tetrafluoropyridine (1 equivalent) in a mixture of water and concentrated aqueous ammonia.

-

Addition of Zinc: Add an excess of activated zinc powder (e.g., 3-5 equivalents) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (around 80-90 °C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the excess zinc and other inorganic salts. Wash the celite pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Table 2: Key Reaction Parameters for Hydrodefluorination

| Parameter | Recommended Value/Condition | Rationale |

| Reducing Agent | Zinc powder (activated) | A cost-effective and efficient reducing agent for this transformation. |

| Solvent System | Aqueous ammonia | Provides a basic and protic medium, facilitating the reductive process and solubilizing the starting material. |

| Temperature | 80-90 °C (reflux) | Increases the reaction rate for the C-F bond cleavage. |

| Zinc Excess | 3-5 equivalents | Ensures complete reduction of the starting material. |

| Reaction Time | 8-12 hours | Sufficient time for the reaction to proceed to completion, but should be monitored. |

| Purification | Column Chromatography or Recrystallization | To isolate the desired product from any unreacted starting material or over-reduced byproducts. |

Safety Precautions

-

Pentafluoropyridine is a volatile and toxic compound. All manipulations should be carried out in a well-ventilated fume hood.

-

Aqueous ammonia is corrosive and has a pungent odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reactions in sealed vessels can generate significant pressure. Ensure the reaction vessel is rated for the expected temperature and pressure.

-

Zinc powder can be flammable. Handle with care and avoid ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the amination of pentafluoropyridine followed by a selective reductive hydrodefluorination. The protocols provided in this guide, along with the mechanistic insights, offer a solid foundation for researchers to produce this valuable building block for drug discovery and development. Careful attention to reaction conditions and purification techniques is paramount for obtaining the desired product in high yield and purity.

References

- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]